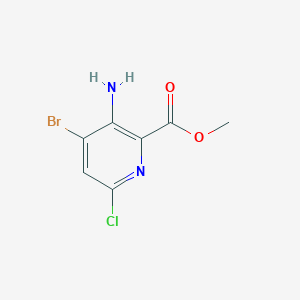
2-(3,3-Dimethylcyclohexyl)propan-1-ol
描述
2-(3,3-Dimethylcyclohexyl)propan-1-ol is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and a propanol group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)propan-1-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 3,3-dimethylcyclohexanone, can be synthesized through the hydrogenation of 3,3-dimethylcyclohexene.
Grignard Reaction: The key step involves the reaction of 3,3-dimethylcyclohexanone with a Grignard reagent such as ethylmagnesium bromide. This reaction forms the corresponding alcohol.
Purification: The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagents and ketone.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for the purification process to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(3,3-Dimethylcyclohexyl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Produces 3,3-dimethylcyclohexanone or 3,3-dimethylcyclohexanoic acid.
Reduction: Yields 2-(3,3-dimethylcyclohexyl)propane.
Substitution: Forms various substituted cyclohexane derivatives depending on the reagent used.
科学研究应用
2-(3,3-Dimethylcyclohexyl)propan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
作用机制
The mechanism by which 2-(3,3-Dimethylcyclohexyl)propan-1-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its structural features, such as those involving alcohol dehydrogenase or other metabolic enzymes.
相似化合物的比较
Similar Compounds
2-(3,3-Dimethylcyclohexyl)ethanol: Similar structure but with an ethanol group instead of propanol.
3,3-Dimethylcyclohexanol: Lacks the propanol side chain.
2-(3,3-Dimethylcyclohexyl)butan-1-ol: Contains a butanol group instead of propanol.
Uniqueness
2-(3,3-Dimethylcyclohexyl)propan-1-ol is unique due to its specific combination of a cyclohexane ring with two methyl groups and a propanol side chain, which imparts distinct chemical and physical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-(3,3-dimethylcyclohexyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICGLESTTWBZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Bis[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8074526.png)

